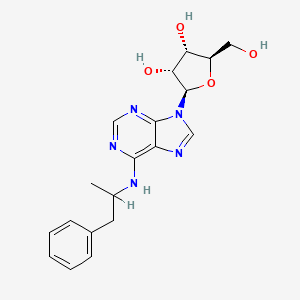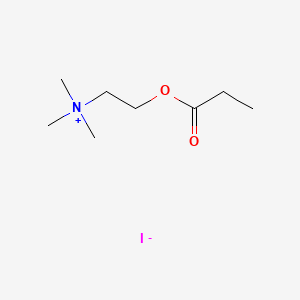![molecular formula C16H18N4O2 B1209966 N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide is a pyridinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
Hydrogen Bonding in Anticonvulsant Enaminones The study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding and conformation. The compounds displayed intramolecular hydrogen bonding, forming nearly planar six-membered rings, and intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. This research emphasizes the structural intricacies of compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide, contributing to our understanding of their potential applications in the medical field, especially as anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Conformational Studies
NMR Spectral Studies of Conformation Singha and Sathyanarayana (1998) analyzed the NMR spectra of N-(2-pyridinyl)-3-pyridinecarboxamides to deduce their conformations. The study highlighted how the conformation of such compounds is influenced by solvent interactions and hydrogen bonding, revealing the complexity of their behavior in different environments. These insights are valuable for understanding the chemical properties and potential reactivity of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide (Singha & Sathyanarayana, 1998).
Synthesis and Modification for Enhanced Properties
Methylation for Enhanced Analgesic Properties Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in certain molecules to optimize their biological properties, notably enhancing their analgesic properties. This study's findings underline the potential of structural modifications in compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide to develop new pharmaceuticals with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activities and Applications
Antifungal Activity of Pyridinecarboxamide Derivatives Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This research indicates the potential of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide derivatives for use in agricultural fungicides, showcasing the chemical's versatility in different domains (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Eigenschaften
Produktname |
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide |
|---|---|
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-[6-(butanoylamino)-4-methylpyridin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-3-4-15(21)20-14-9-11(2)13(10-18-14)19-16(22)12-5-7-17-8-6-12/h5-10H,3-4H2,1-2H3,(H,19,22)(H,18,20,21) |
InChI-Schlüssel |
UABXJCJORJQWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)










![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)